An In-depth Technical Guide to 8-Bromo-6-methylisoquinoline (CAS 1824119-00-7)
An In-depth Technical Guide to 8-Bromo-6-methylisoquinoline (CAS 1824119-00-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials. Its presence in compounds with a wide array of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—underscores its significance in medicinal chemistry. The strategic introduction of substituents onto the isoquinoline ring system allows for the fine-tuning of a compound's physicochemical and biological properties.
8-Bromo-6-methylisoquinoline emerges as a particularly valuable building block for several key reasons. The methyl group at the 6-position can influence solubility and metabolic stability, while the bromo-substituent at the 8-position serves as a versatile synthetic handle. This bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl groups. This capability opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthetic route, potential applications, and safety considerations for 8-Bromo-6-methylisoquinoline, leveraging data from closely related analogues to offer a robust technical resource.
Physicochemical and Spectroscopic Properties
While experimental data for 8-Bromo-6-methylisoquinoline is not extensively available in public literature, its properties can be reliably predicted and inferred from data on closely related compounds.
Core Properties
| Property | Value | Source |
| CAS Number | 1824119-00-7 | - |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Monoisotopic Mass | 220.98401 Da | |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds like 6-Bromo-2-methylquinoline |
Predicted Physicochemical Data
The following properties have been computationally predicted and provide valuable insights for experimental design.
| Property | Predicted Value | Source |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 12.9 Ų |
Spectroscopic Characterization (Inferred)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and methyl substituents. For example, in the related compound 6-bromoquinoline, aromatic protons appear in the range of 7.3 to 8.9 ppm.[1]
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the 8-Bromo-6-methylisoquinoline structure. The carbon atom attached to the bromine will show a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 221 and 223.
Synthesis and Reactivity
A definitive, published synthetic protocol for 8-Bromo-6-methylisoquinoline is not available. However, a plausible and efficient synthesis can be designed based on established methodologies for constructing the isoquinoline core.
Proposed Synthetic Pathway
A practical approach would involve a transition metal-catalyzed annulation reaction. For instance, a copper(I)-catalyzed coupling of a suitably substituted 2-halobenzylamine with a β-keto ester could be employed to construct the isoquinoline ring system.[2]
Caption: Proposed synthesis of 8-Bromo-6-methylisoquinoline.
Key Reactivity: A Gateway to Diverse Analogues
The bromine atom at the 8-position is the key to the synthetic utility of this molecule. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide range of substituents, making 8-Bromo-6-methylisoquinoline a valuable intermediate for building libraries of novel compounds.
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, based on established procedures for similar bromo-quinoline scaffolds.[3]
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried reaction vessel, add 8-Bromo-6-methylisoquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq.).
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Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane.
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-6-methylisoquinoline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Applications in Research and Drug Development
The isoquinoline scaffold is a cornerstone in medicinal chemistry. Given the known biological activities of structurally related compounds, 8-Bromo-6-methylisoquinoline is a promising starting point for the development of novel therapeutic agents in several key areas.[4]
-
Oncology: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[4] The ability to diversify the 8-position of this scaffold allows for the systematic exploration of interactions with biological targets.
-
Infectious Diseases: The isoquinoline nucleus is present in several antimicrobial and antiviral agents. New derivatives can be synthesized and screened for activity against a range of pathogens.
-
Neuroscience: Isoquinoline alkaloids are known to interact with various receptors in the central nervous system. This scaffold can be used to develop novel agents for the treatment of neurological disorders.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Hazard Classifications (Inferred from Related Compounds):
-
May be harmful if swallowed.
In case of exposure, seek immediate medical attention.
Conclusion
8-Bromo-6-methylisoquinoline (CAS 1824119-00-7) represents a strategically important and versatile building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from a wealth of information on related isoquinoline and quinoline derivatives. The presence of a bromine atom at the 8-position provides a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. This enables researchers to readily access a wide range of novel analogues for biological screening and materials science applications. As with any research chemical for which toxicological data is not fully established, it is imperative to handle 8-Bromo-6-methylisoquinoline with appropriate safety precautions. This guide provides a foundational resource for scientists and researchers looking to leverage the synthetic potential of this valuable chemical intermediate.
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